molecular formula C7H12O2S B14516439 (Propylsulfanyl)methyl prop-2-enoate CAS No. 62839-34-3

(Propylsulfanyl)methyl prop-2-enoate

Cat. No.: B14516439
CAS No.: 62839-34-3
M. Wt: 160.24 g/mol
InChI Key: DOMKUPMJLBPHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Propylsulfanyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propylsulfanyl group attached to a methyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propylsulfanyl)methyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with a propylsulfanyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Prop-2-enoic acid+Propylsulfanyl alcoholAcid catalyst(Propylsulfanyl)methyl prop-2-enoate+Water\text{Prop-2-enoic acid} + \text{Propylsulfanyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Prop-2-enoic acid+Propylsulfanyl alcoholAcid catalyst​(Propylsulfanyl)methyl prop-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Propylsulfanyl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propylsulfanyl alcohol.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

(Propylsulfanyl)methyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propylsulfanyl)methyl prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl prop-2-enoate: Lacks the propylsulfanyl group, making it less versatile in certain reactions.

    Ethyl prop-2-enoate: Similar ester functionality but different alkyl group, affecting its reactivity and properties.

    (Methylsulfanyl)methyl prop-2-enoate: Contains a methylsulfanyl group instead of propylsulfanyl, leading to different chemical behavior.

Uniqueness

(Propylsulfanyl)methyl prop-2-enoate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

62839-34-3

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

propylsulfanylmethyl prop-2-enoate

InChI

InChI=1S/C7H12O2S/c1-3-5-10-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3

InChI Key

DOMKUPMJLBPHFB-UHFFFAOYSA-N

Canonical SMILES

CCCSCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.